molecular formula C11H14FNO B7514795 N-(3-fluoro-4-methylphenyl)-2-methylpropanamide

N-(3-fluoro-4-methylphenyl)-2-methylpropanamide

Cat. No. B7514795
M. Wt: 195.23 g/mol
InChI Key: BDYBPZLXZHYHOZ-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-methylpropanamide, also known as FMPA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in drug development. FMPA is a derivative of a class of compounds known as amides, which are commonly used in the pharmaceutical industry as intermediates in the synthesis of drugs. FMPA has shown promising results in preclinical studies as a potential treatment for various diseases, including cancer and inflammation.

Mechanism of Action

The exact mechanism of action of N-(3-fluoro-4-methylphenyl)-2-methylpropanamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes known as histone deacetylases (HDACs). HDACs are enzymes that are involved in the regulation of gene expression, and their inhibition has been shown to have anti-cancer and anti-inflammatory effects.
Biochemical and physiological effects:
N-(3-fluoro-4-methylphenyl)-2-methylpropanamide has been shown to have a variety of biochemical and physiological effects. In preclinical studies, N-(3-fluoro-4-methylphenyl)-2-methylpropanamide has been shown to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. N-(3-fluoro-4-methylphenyl)-2-methylpropanamide has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-fluoro-4-methylphenyl)-2-methylpropanamide is its relatively simple synthesis method, which makes it easy to produce in large quantities. However, N-(3-fluoro-4-methylphenyl)-2-methylpropanamide is not very soluble in water, which can make it difficult to use in certain experiments. In addition, N-(3-fluoro-4-methylphenyl)-2-methylpropanamide has not yet been extensively studied in clinical trials, so its safety and efficacy in humans is not fully known.

Future Directions

There are several potential future directions for research on N-(3-fluoro-4-methylphenyl)-2-methylpropanamide. One area of interest is the development of N-(3-fluoro-4-methylphenyl)-2-methylpropanamide-based drugs for the treatment of cancer and inflammation. Another area of interest is the study of N-(3-fluoro-4-methylphenyl)-2-methylpropanamide's mechanism of action, which could lead to the development of more effective HDAC inhibitors. Finally, there is potential for the development of new synthetic methods for the production of N-(3-fluoro-4-methylphenyl)-2-methylpropanamide and other amide derivatives.

Synthesis Methods

The synthesis of N-(3-fluoro-4-methylphenyl)-2-methylpropanamide involves the reaction of 3-fluoro-4-methylbenzoyl chloride with 2-methylpropan-1-amine. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure N-(3-fluoro-4-methylphenyl)-2-methylpropanamide.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-2-methylpropanamide has been extensively studied in preclinical models as a potential treatment for various diseases. One of the most promising applications of N-(3-fluoro-4-methylphenyl)-2-methylpropanamide is in the treatment of cancer. N-(3-fluoro-4-methylphenyl)-2-methylpropanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to sensitize cancer cells to chemotherapy drugs. In addition to its anti-cancer properties, N-(3-fluoro-4-methylphenyl)-2-methylpropanamide has also been studied as a potential treatment for inflammation and autoimmune diseases.

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c1-7(2)11(14)13-9-5-4-8(3)10(12)6-9/h4-7H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYBPZLXZHYHOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluoro-4-methylphenyl)-2-methylpropanamide

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